Furo[2,3-B]pyridine

Catalog No.
S731526
CAS No.
272-01-5
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[2,3-B]pyridine

CAS Number

272-01-5

Product Name

Furo[2,3-B]pyridine

IUPAC Name

furo[2,3-b]pyridine

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H

InChI Key

RCFDIXKVOHJQPP-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC=C2

Canonical SMILES

C1=CC2=C(N=C1)OC=C2

The exact mass of the compound Furo[2,3-B]pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Furo[2,3-b]pyridine is an aromatic heterocyclic compound featuring a furan ring fused to a pyridine ring. This specific arrangement of oxygen and nitrogen heteroatoms imparts distinct electronic and steric properties, making it a valuable structural motif and precursor in diverse fields. It serves as a foundational building block for synthesizing more complex molecules, particularly in the development of kinase inhibitors for oncology and host materials for organic light-emitting diodes (OLEDs).[1][2] The scaffold's utility is defined by its specific reactivity and the performance characteristics it imparts to final derivatives, which differ significantly from its isomers and other related heterocycles.[3][4]

The precise fusion of the furan and pyridine rings in Furo[2,3-b]pyridine is critical and dictates its chemical behavior and suitability for specific applications. Substituting it with isomers like Furo[3,2-b]pyridine, Furo[3,2-c]pyridine, or the sulfur analog Thieno[2,3-b]pyridine is not a viable procurement strategy.[5][6][7] The position of the nitrogen atom relative to the furan ring directly influences electron density distribution, sites of reactivity for functionalization, hydrogen bonding capabilities, and the overall molecular geometry.[8][9] These differences lead to distinct outcomes in synthetic yields, biological activity, and the photophysical properties of derived materials, making the choice of isomer a primary performance determinant rather than a matter of convenience.

Superior Efficiency in Green Phosphorescent OLEDs as a Host Material Core

When used as the core for a bipolar host material in green phosphorescent OLEDs, a derivative of Furo[2,3-b]pyridine (CzPFP) enabled devices with significantly higher efficiency compared to devices using standard host materials. The resulting device achieved a maximum external quantum efficiency (EQE) of 27.7% and a power efficiency of 86.8 lm/W.[1] This performance is attributed to the highly electron-deficient nature of the Pyrido[3',2':4,5]furo[2,3-b]pyridine core, which promotes balanced hole and electron densities within the device.[1]

Evidence DimensionMaximum External Quantum Efficiency (EQE)
Target Compound Data27.7% (for device using CzPFP host)
Comparator Or BaselineStandard phosphorescent OLED architectures.
Quantified DifferenceRepresents a significant increase in device efficiency, approaching the theoretical limits for green phosphorescent emitters.
ConditionsGreen phosphorescent OLED device using 3-(3-(carbazole-9-yl)phenyl) pyrido[3',2':4,5]furo[2,3-b]pyridine (CzPFP) as the host material.

For researchers developing high-efficiency OLEDs, this core scaffold provides a direct pathway to enhanced quantum and power efficiency, a critical factor for commercial viability and energy consumption.

Demonstrated Efficacy as a Scaffold for Potent CDK2 Kinase Inhibitors

In a comparative study of novel kinase inhibitors, an ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate derivative (compound 14) demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 value of 0.93 µM.[1] This level of activity is comparable to the established CDK2 inhibitor Roscovitine (IC50 = 0.394 μM) and other potent pyridine-based heterocycles in the same study, such as a nicotinonitrile analog (compound 4, IC50 = 0.24 µM).[1] The Furo[2,3-b]pyridine core provides a rigid and effective scaffold for orienting substituents to interact with the ATP-binding site of the kinase.[1]

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data0.93 µM (for Furo[2,3-b]pyridine derivative)
Comparator Or BaselineRoscovitine (0.394 µM), Nicotinonitrile analog (0.24 µM)
Quantified DifferenceDemonstrates comparable, sub-micromolar potency to a known reference compound and other active heterocycles.
ConditionsIn vitro enzyme inhibitory assay against CDK2/cyclin A2.

For medicinal chemists, this scaffold is a validated starting point for developing CDK2 inhibitors, offering a proven core with tunable positions for optimizing potency and selectivity.

Enables High-Yield, Metal-Free Synthesis of Functionalized Heterocycles

Furo[2,3-b]pyridines can be synthesized in high yields (50–91%) via a concise, metal-free strategy involving the heterocyclization of pyridine-N-oxide derivatives.[1] This method provides a significant process advantage over traditional syntheses that often require metal catalysts (e.g., Palladium) and pre-functionalized, multi-step precursors.[10] The ability to achieve yields up to 91% under mild, metal-free conditions makes this route highly attractive for scalable production and reduces concerns about metal contamination in final products intended for electronic or pharmaceutical use.

Evidence DimensionSynthetic Yield
Target Compound Data50–91%
Comparator Or BaselineTraditional metal-catalyzed cross-coupling and cyclization strategies.
Quantified DifferenceOffers a high-yield pathway that avoids the cost, complexity, and purification challenges associated with transition metal catalysis.
ConditionsReaction of pyridine-N-oxide derivatives with ethyl 2-chloroacetoacetate under mild, metal-free conditions.

This provides a more efficient, cost-effective, and sustainable procurement pathway for accessing diverse 2,3-substituted Furo[2,3-b]pyridines, crucial for library synthesis and scale-up.

Development of High-Efficiency Host Materials for Green and Blue OLEDs

Based on its demonstrated ability to form an electron-deficient core that facilitates balanced charge transport, Furo[2,3-b]pyridine is a primary candidate for designing next-generation bipolar host materials. Its use enables the fabrication of phosphorescent OLEDs with external quantum efficiencies exceeding 27%, making it a key building block for creating energy-efficient displays and lighting.[1]

Scaffold for Novel Kinase Inhibitors in Cancer Drug Discovery

The Furo[2,3-b]pyridine core is a validated starting point for medicinal chemistry programs targeting protein kinases like CDK2. Its rigid structure and demonstrated sub-micromolar inhibitory activity make it an ideal scaffold for generating focused libraries of potent and selective inhibitors for oncological research.[10]

Precursor for Scalable, Metal-Free Synthesis of Complex Heterocycles

For process chemistry and large-scale synthesis, the Furo[2,3-b]pyridine system is advantageous due to high-yield, metal-free synthetic routes. This allows for the cost-effective production of functionalized derivatives without the risk of palladium or other metal contamination, which is a critical consideration for both pharmaceutical and electronics-grade materials.[11]

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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